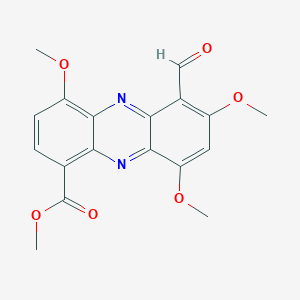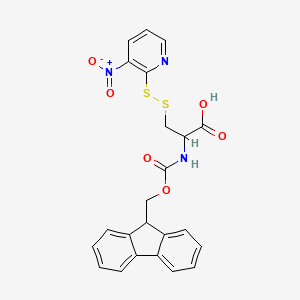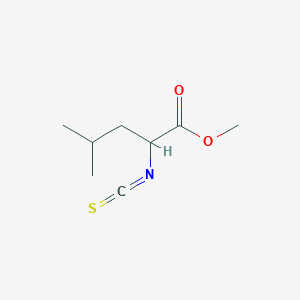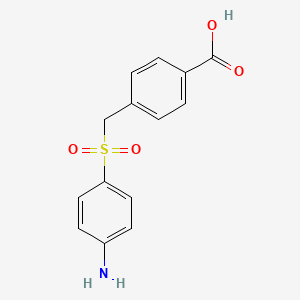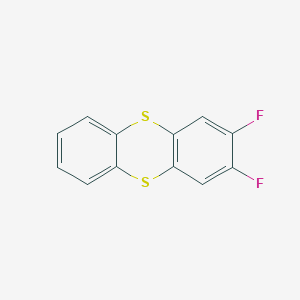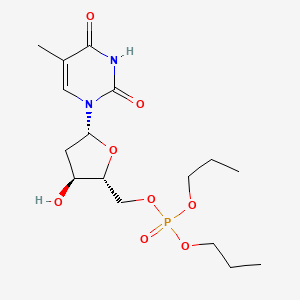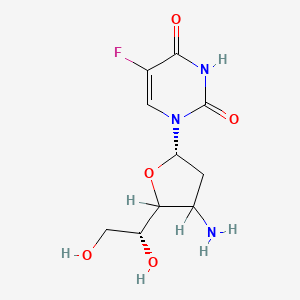
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is a complex fused heterocyclic compound. It contains multiple aromatic rings, including pyrrole and furan rings, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions to form the fused heterocyclic structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying the reactivity of fused heterocycles.
Biology: This compound is investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes and receptors.
Medicine: Due to its structural similarity to other biologically active compounds, it is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused heterocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being investigated .
Vergleich Mit ähnlichen Verbindungen
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is unique due to its specific arrangement of fused rings. Similar compounds include:
Pyrrolo(2,1-f)(1,2,4)triazine: Known for its use in kinase inhibitors and nucleoside drugs.
Benzofuro(2,3-d)pyrimidine: Another fused heterocycle with potential biological activity.
Indolo(2,3-b)quinoline: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific combination of pyrrole, furan, and triazine rings, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
72499-69-5 |
|---|---|
Molekularformel |
C16H9N3O |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
20-oxa-4,9,10-triazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C16H9N3O/c1-2-5-14-10(4-1)11-8-12-13(9-15(11)20-14)19-7-3-6-16(19)18-17-12/h1-9H |
InChI-Schlüssel |
VDGWOCSQIGJOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
